ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be achieved through a transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign protocol allows for the efficient formation of the tricyclic structure with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes are likely to be employed to scale up the production. The use of renewable starting materials and mild reaction conditions would be essential to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be compared with other similar tricyclic compounds, such as:
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
Polycyclic aromatic compounds: These compounds have multiple fused aromatic rings and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thia and tetrazatricyclic moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19ClN4O4S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C25H19ClN4O4S/c1-4-34-25(32)18-13(2)27-23-20(19(18)14-5-7-15(26)8-6-14)21-22(35-23)24(31)30(29-28-21)16-9-11-17(33-3)12-10-16/h5-12H,4H2,1-3H3 |
InChI Key |
QADIQUJZTNKGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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